molecular formula C17H14ClN3O2S B2396573 5-chloro-2-methoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391862-62-7

5-chloro-2-methoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2396573
CAS No.: 391862-62-7
M. Wt: 359.83
InChI Key: MWWZPGCUMXOGMH-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic organic compound designed for research applications. This molecule features a 1,3,4-thiadiazole core, a heterocyclic scaffold widely recognized in medicinal chemistry for its diverse biological potential . The structure is engineered with a 5-chloro-2-methoxybenzamide moiety linked to a 5-(4-methylphenyl) group, characteristics that may influence its physicochemical properties and bioactivity. Research Applications and Value: As a novel chemical entity, this compound is of significant interest for screening in various biochemical and pharmacological assays. 1,3,4-Thiadiazole derivatives are frequently investigated for their cytotoxic properties and have demonstrated potential as antitumor agents in research settings, with studies showing activity against a range of human cancer cell lines, including breast carcinoma (MCF-7), lung carcinoma (A549), and colon cancer (HCT116) . Furthermore, this chemical class is extensively explored for its antimicrobial activity , with numerous derivatives exhibiting potent growth inhibition against Gram-positive and Gram-negative bacterial strains, as well as fungal species . Additional research avenues for analogous compounds include investigations into their anticonvulsant potential, where the 1,3,4-thiadiazole scaffold is known to interact with central nervous system targets . Note: This product is intended for research use only by qualified professionals. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

5-chloro-2-methoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2S/c1-10-3-5-11(6-4-10)16-20-21-17(24-16)19-15(22)13-9-12(18)7-8-14(13)23-2/h3-9H,1-2H3,(H,19,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWZPGCUMXOGMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzamide core, followed by the introduction of the chloro and methoxy substituents. The thiadiazole ring is then synthesized and attached to the benzamide core through a series of coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group in the thiadiazole ring can be reduced to an amine.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

Scientific Research Applications

Antibacterial Activity

Research indicates that derivatives of thiadiazoles, including the compound in focus, exhibit significant antibacterial properties. For instance:

  • Screening Studies : Compounds similar to 5-chloro-2-methoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide have been tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus. Results showed that certain derivatives displayed remarkable activity, with minimum inhibitory concentration (MIC) values comparable to or better than standard antibiotics .
  • Mechanism of Action : The antibacterial efficacy is often attributed to the ability of these compounds to disrupt bacterial cell walls or inhibit vital metabolic pathways within the bacteria .

Antifungal Activity

The antifungal properties of thiadiazole derivatives are also noteworthy:

  • In Vitro Studies : Compounds related to this compound have been evaluated against fungi such as Aspergillus niger and Candida albicans. The results indicated effective inhibition of fungal growth at low concentrations .

Antitubercular Activity

Thiadiazole derivatives have shown promise as antitubercular agents:

  • Activity Against Mycobacterium tuberculosis : Several studies have demonstrated that compounds like this compound exhibit significant activity against Mycobacterium tuberculosis, with some derivatives achieving over 90% inhibition at low concentrations .
  • Research Findings : A specific derivative was reported to inhibit M. tuberculosis effectively at concentrations as low as 0.25 μg/ml, suggesting its potential as a lead compound for developing new antitubercular drugs .

Anticancer Activity

The anticancer potential of thiadiazole derivatives is an area of active research:

  • Cytotoxicity Studies : Recent investigations into the cytostatic activity of compounds related to this compound revealed effectiveness against various cancer cell lines including breast cancer and small cell lung cancer .
  • Mechanism Insights : The mechanism by which these compounds exert their anticancer effects may involve the induction of apoptosis and inhibition of cancer cell proliferation through various signaling pathways .

Data Summary Table

Activity Type Tested Organisms/Cells Efficacy Reference
AntibacterialEscherichia coli, Staphylococcus aureusSignificant activity at low MICs
AntifungalAspergillus niger, Candida albicansEffective growth inhibition
AntitubercularMycobacterium tuberculosis>90% inhibition at low conc.
AnticancerBreast cancer cells, small cell lung cancerCytostatic activity observed

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Benzamide Ring

Key analogues differ in substituents at the benzamide’s 5-position and 2-position :

Compound Name Substituents (Benzamide) Key Findings Reference
5-Bromo-2-methoxy-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide Br (5-position), OCH₃ (2-position) Bromo substitution increases potency (100% mortality protection at 60 mg/kg in mice) .
4-Nitro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide NO₂ (4-position) Nitro group enhances electron-withdrawing effects; activity uncharacterized but structurally analogous .
3-Chloro-N-[5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl]benzamide (4b) Cl (3-position) Spectral data (¹H NMR: δ 7.8–8.1 ppm for pyridine protons) suggests distinct electronic environments .

Key Insight : Bromo substitution () outperforms chloro in bioactivity, suggesting halogen size and polarizability influence target binding. Methoxy groups (as in the target compound) may balance lipophilicity and hydrogen-bonding capacity.

Variations on the Thiadiazole-Attached Aromatic Group

The 4-methylphenyl group on the thiadiazole is compared to other aryl substituents:

Compound Name Thiadiazole Substituent Key Findings Reference
2-(4-Methylphenyl)-5-[...]-1,3,4-thiadiazole 4-Methylphenyl Crystal structure reveals a butterfly conformation with near-planar aromatic rings, enhancing π-π stacking .
5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl derivatives 3-Fluorophenyl Fluorine’s electronegativity may alter binding affinity but reduces metabolic stability .
N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide Isoxazolyl Heterocyclic substitution (isoxazole) diversifies interaction modes but complicates synthesis .

Key Insight : The 4-methylphenyl group optimizes steric and electronic interactions, as evidenced by its planar conformation in crystal structures . Fluorophenyl or pyridyl substitutions (e.g., ) introduce polarity but may reduce bioavailability.

Functional Group Modifications

Replacing the benzamide with other groups alters activity:

Compound Name Functional Group Key Findings Reference
N-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfonyl]benzamide Sulfonamide Exhibits antioxidant activity (ABTS•+ scavenging) but lower cytotoxicity than benzamide analogues .
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide Thiazole ring Inhibits PFOR enzyme via amide anion conjugation; hydrogen bonding stabilizes dimers .

Spectral and Physicochemical Comparisons

Spectral Data

Compound IR (C=O stretch, cm⁻¹) ¹H NMR (Key Signals) Reference
Target Compound ~1670–1680 δ 7.2–7.8 (Ar-H), δ 3.9 (OCH₃)
4-Nitro analogue () ~1700 (NO₂ conjugation) δ 8.1–8.3 (NO₂-Ar-H)
3-Chloro derivative (4b, ) ~1685 δ 7.8–8.1 (pyridine-H)

Note: Methoxy groups downfield-shift adjacent protons (δ 3.9), while nitro groups deshield aromatic protons (δ >8.0).

Physical Properties

Compound Melting Point (°C) Molecular Weight Reference
Target Compound Not reported 368.84 (calc.)
5-Bromo analogue () Not reported ~400 (est.)
4-Nitro analogue () Not reported 340.36

Biological Activity

The compound 5-chloro-2-methoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a member of the thiadiazole family, which has garnered attention due to its diverse biological activities. This article will explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the thiadiazole ring followed by the introduction of the chloro and methoxy groups. Specific synthetic pathways can vary, but they generally utilize common reagents such as chlorinated aromatic compounds and thioketones in the presence of bases like triethylamine under controlled conditions.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of thiadiazole derivatives. For instance, compounds with similar structures have shown significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus . The mechanism often involves inhibition of bacterial enzyme systems or disruption of cell wall synthesis.

Anticancer Properties

Thiadiazole derivatives are recognized for their potential anticancer effects. Research indicates that this compound may inhibit cell proliferation in various cancer cell lines. Studies have demonstrated that related compounds exhibit cytotoxicity against tumor cells by inducing apoptosis and inhibiting specific signaling pathways involved in cancer progression .

Enzyme Inhibition

The compound may also act as an inhibitor of key enzymes involved in cancer metabolism and inflammation. For example, derivatives have been shown to inhibit lipoxygenases (LOX), which are implicated in tumor growth and metastasis . The inhibition of such enzymes can lead to reduced tumorigenesis and improved therapeutic outcomes.

Neuroprotective Effects

Emerging research suggests that thiadiazole derivatives may possess neuroprotective properties. They could potentially modulate pathways involved in neurodegenerative diseases by acting on cholinergic systems or reducing oxidative stress .

Study 1: Antibacterial Activity

In a comparative study, various thiadiazole derivatives were synthesized and tested for their antibacterial properties. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity against Bacillus cereus and E. coli. The study concluded that structural modifications significantly impact biological efficacy .

Study 2: Anticancer Activity

A series of N-substituted thiadiazoles were evaluated for their cytotoxic effects on breast cancer cell lines. The study found that certain substitutions led to increased apoptosis rates through mitochondrial pathways, highlighting the importance of chemical structure in therapeutic design .

Study 3: Enzyme Inhibition

Research focused on the inhibition of LOX by thiadiazole derivatives demonstrated that specific modifications could enhance inhibitory potency. Compounds were tested against various cancer cell lines, revealing a correlation between structural features and enzyme inhibition effectiveness .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 5-chloro-2-methoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves coupling a benzoyl chloride derivative (e.g., 5-chloro-2-methoxybenzoyl chloride) with a thiadiazol-2-amine precursor. A base such as triethylamine in dichloromethane facilitates the reaction, as seen in analogous thiadiazole syntheses . For cyclization steps, POCl₃ under reflux (e.g., 90°C for 3 hours) is effective, with ammonia solution used to precipitate the product . Optimization includes solvent selection (polar aprotic solvents enhance reactivity), stoichiometric control of reagents, and purification via recrystallization or column chromatography.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and amide bond formation. For example, aromatic protons in the 6.5–8.5 ppm range and methoxy groups at ~3.8 ppm are diagnostic .
  • Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch) validate the benzamide core .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica plates and UV visualization .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .

Q. What are the key stability considerations for storing this compound, and how do environmental factors influence its degradation?

  • Methodological Answer : Stability is pH- and temperature-dependent. Store at 2–8°C in inert atmospheres (argon/nitrogen) to prevent oxidation. Aqueous solutions should be buffered near neutral pH to avoid hydrolysis of the amide bond. Degradation products can be analyzed via HPLC with UV detection .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the 4-methylphenyl and methoxy substituents in modulating biological activity?

  • Methodological Answer :

  • Analog Synthesis : Prepare derivatives with substituent variations (e.g., replacing 4-methylphenyl with 4-chlorophenyl or altering methoxy to ethoxy).
  • Biological Assays : Test analogs against target enzymes (e.g., microbial PFOR enzymes) or cell lines. For example, studies on analogous compounds show that electron-withdrawing groups (e.g., -Cl) enhance antimicrobial activity, while bulky substituents may reduce membrane permeability .
  • Computational Modeling : Use docking simulations to predict binding affinities to targets like bacterial enzymes .

Q. What experimental strategies can resolve contradictions in biological activity data across different studies, such as varying antimicrobial potency reports?

  • Methodological Answer :

  • Standardized Assays : Use CLSI/M7-A6 guidelines for MIC (Minimum Inhibitory Concentration) determination to ensure reproducibility .
  • Purity Verification : Confirm compound purity (>95%) via HPLC before testing. Impurities like unreacted starting materials may skew results .
  • Environmental Controls : Maintain consistent pH, temperature, and solvent composition (e.g., DMSO concentration ≤1% in cell-based assays) .

Q. How can computational chemistry tools be integrated into the design of derivatives with enhanced target selectivity?

  • Methodological Answer :

  • Molecular Docking : Screen virtual libraries against target proteins (e.g., cancer-related kinases) using AutoDock Vina to prioritize high-affinity candidates .
  • Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories in explicit solvent models (e.g., TIP3P water) .
  • QSAR Modeling : Develop quantitative models correlating substituent descriptors (e.g., logP, polar surface area) with activity .

Q. What methodologies are employed to assess the compound's pharmacokinetic properties, such as metabolic stability and membrane permeability?

  • Methodological Answer :

  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .
  • Permeability Assays : Use Caco-2 cell monolayers or PAMPA (Parallel Artificial Membrane Permeability Assay) to predict intestinal absorption .
  • Plasma Protein Binding : Equilibrium dialysis or ultrafiltration to measure free fraction .

Q. How can regioselective functionalization of the thiadiazole ring be achieved to synthesize novel analogs without disrupting the benzamide core?

  • Methodological Answer :

  • Protection/Deprotection : Temporarily protect the benzamide NH with a tert-butoxycarbonyl (Boc) group during thiadiazole modifications .
  • Cross-Coupling Reactions : Use Suzuki-Miyaura coupling to introduce aryl groups at the 5-position of the thiadiazole ring under palladium catalysis .
  • Selective Oxidation : Convert thiadiazole sulfur to sulfoxide using controlled H₂O₂ addition, followed by nucleophilic substitution .

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